Cas no 89102-78-3 (5-(Chloromethyl)-2-phenyl-1,3-oxazole)

5-(Chloromethyl)-2-phenyl-1,3-oxazole is a versatile heterocyclic compound featuring a chloromethyl functional group attached to an oxazole core, which is further substituted with a phenyl ring at the 2-position. This structure makes it a valuable intermediate in organic synthesis, particularly for the construction of more complex molecules in pharmaceuticals, agrochemicals, and materials science. The reactive chloromethyl group allows for further functionalization through nucleophilic substitution or cross-coupling reactions, enhancing its utility in derivatization strategies. Its oxazole scaffold is known for contributing to biological activity, making it a useful building block in medicinal chemistry. The compound is typically handled under controlled conditions due to its reactivity.
5-(Chloromethyl)-2-phenyl-1,3-oxazole structure
89102-78-3 structure
Product Name:5-(Chloromethyl)-2-phenyl-1,3-oxazole
CAS No:89102-78-3
MF:C10H8ClNO
MW:193.629621505737
MDL:MFCD20627571
CID:612222
PubChem ID:15026344
Update Time:2025-05-28

5-(Chloromethyl)-2-phenyl-1,3-oxazole Chemical and Physical Properties

Names and Identifiers

    • Oxazole, 5-(chloromethyl)-2-phenyl-
    • 5-(chloromethyl)-2-phenyl-1,3-oxazole
    • DTXSID20567160
    • 5-Chloromethyl-2-phenyl oxazole
    • 89102-78-3
    • 5-(chloromethyl)-2-phenyloxazole
    • CDMTXVZVZBKYIC-UHFFFAOYSA-N
    • SCHEMBL9863750
    • CS-0086119
    • EN300-321967
    • 5-(Chloromethyl)-2-phenyl-1,3-oxazole
    • MDL: MFCD20627571
    • Inchi: 1S/C10H8ClNO/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,7H,6H2
    • InChI Key: CDMTXVZVZBKYIC-UHFFFAOYSA-N
    • SMILES: ClCC1=CN=C(C2C=CC=CC=2)O1

Computed Properties

  • Exact Mass: 193.0294416g/mol
  • Monoisotopic Mass: 193.0294416g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 26Ų

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